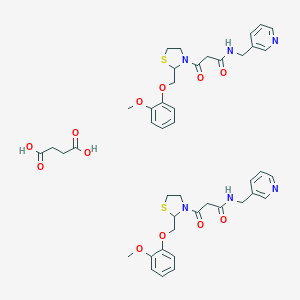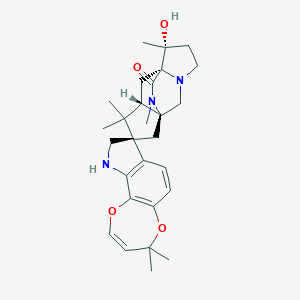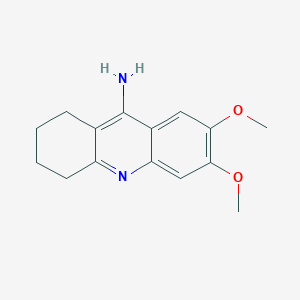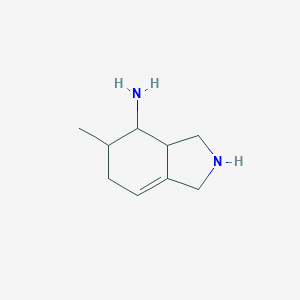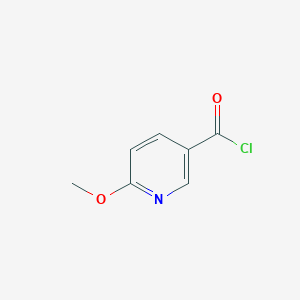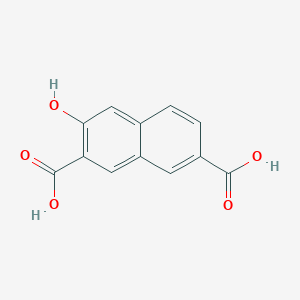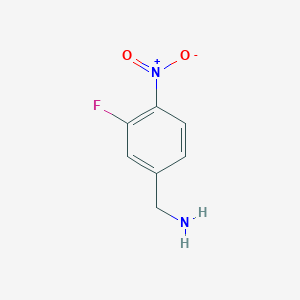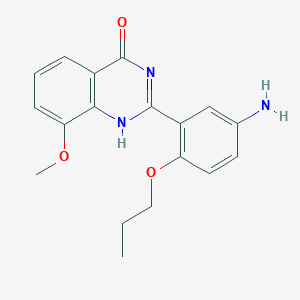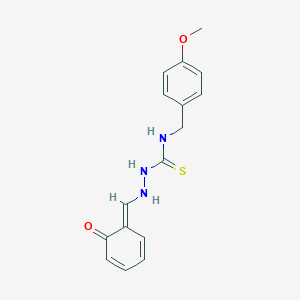
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide, also known as HMMH, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of thiosemicarbazide and has been found to possess several interesting properties that make it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the disruption of normal cellular function and ultimately result in cell death.
Biochemische Und Physiologische Effekte
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been found to possess several interesting biochemical and physiological effects. In vitro studies have shown that 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have also shown that 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can reduce the growth of tumors in mice and improve cognitive function in rats.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is stable under normal laboratory conditions. However, one limitation of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide. One area of interest is the development of new derivatives of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide with improved properties such as increased potency and selectivity. Another area of interest is the investigation of the potential of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide and its effects on various cellular processes.
Synthesemethoden
The synthesis of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can be achieved through the reaction of thiosemicarbazide with 2-hydroxybenzaldehyde and 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a suitable catalyst and under carefully controlled conditions to ensure the desired product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
186453-51-0 |
|---|---|
Produktname |
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide |
Molekularformel |
C16H17N3O2S |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-21-14-8-6-12(7-9-14)10-17-16(22)19-18-11-13-4-2-3-5-15(13)20/h2-9,11,20H,10H2,1H3,(H2,17,19,22)/b18-11+ |
InChI-Schlüssel |
ABWCQYBMHZRYSM-ACCUITESSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
Synonyme |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-methoxyp henyl)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






